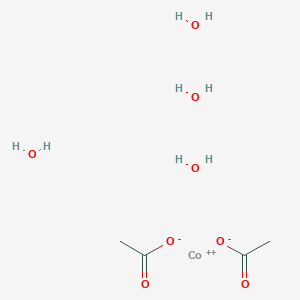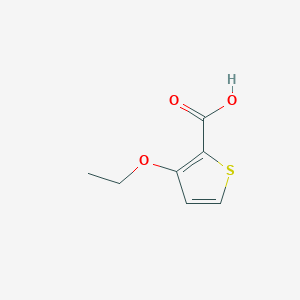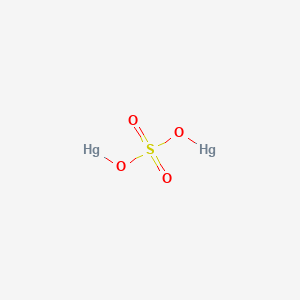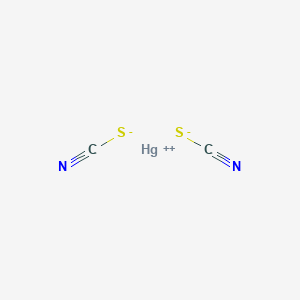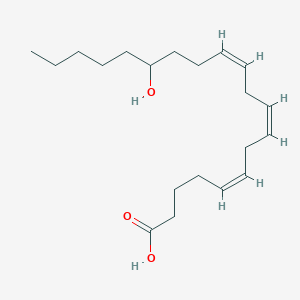
15-Hydroxy-5,8,11-eicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Hydroxy-5,8,11-eicosatrienoic acid, commonly known as 15-HETrE, is a fatty acid that belongs to the omega-3 family of polyunsaturated fatty acids. It is produced in the body by the metabolism of eicosapentaenoic acid (EPA) and is also found in small amounts in certain foods. 15-HETrE has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
The mechanism of action of 15-HETrE is complex and involves multiple pathways. One of the primary mechanisms is the activation of the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates gene expression and plays a key role in various biological processes, including inflammation and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
15-HETrE has been shown to have a variety of biochemical and physiological effects, including:
1. Anti-inflammatory effects: 15-HETrE inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation in the body.
2. Anti-cancer effects: 15-HETrE induces apoptosis in cancer cells and inhibits tumor growth.
3. Cardiovascular effects: 15-HETrE improves blood flow and reduces the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 15-HETrE in lab experiments include its potent anti-inflammatory and anti-cancer properties, which make it a promising therapeutic agent for various diseases. However, the limitations include the difficulty in synthesizing 15-HETrE in large quantities and the lack of standardized protocols for its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 15-HETrE, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of 15-HETrE in humans.
2. Mechanistic studies: More research is needed to understand the complex mechanisms of action of 15-HETrE and its effects on various biological processes.
3. Formulation development: Research is needed to develop standardized protocols for the synthesis and formulation of 15-HETrE for use in clinical trials and therapeutic applications.
4. Combination therapy: Studies are needed to explore the potential of combining 15-HETrE with other therapeutic agents for enhanced efficacy in the treatment of various diseases.
In conclusion, 15-HETrE is a promising therapeutic agent with potential applications in various diseases. Further research is needed to fully understand its mechanisms of action and to develop standardized protocols for its synthesis and formulation for use in clinical trials and therapeutic applications.
Métodos De Síntesis
15-HETrE can be synthesized in the laboratory by the oxidation of 15-Hydroxy-5,8,11-eicosatrienoic acid using a variety of methods, including chemical, enzymatic, and microbial processes. One of the most commonly used methods is the enzymatic oxidation of 15-Hydroxy-5,8,11-eicosatrienoic acid using lipoxygenase enzymes.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 15-HETrE have been extensively studied in various scientific research studies. Some of the most promising applications include:
1. Anti-inflammatory activity: 15-HETrE has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
2. Anti-cancer activity: Studies have shown that 15-HETrE has anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
3. Cardiovascular health: 15-HETrE has been shown to have beneficial effects on cardiovascular health by reducing inflammation, improving blood flow, and reducing the risk of atherosclerosis.
Propiedades
Número CAS |
139328-88-4 |
|---|---|
Nombre del producto |
15-Hydroxy-5,8,11-eicosatrienoic acid |
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z)-15-hydroxyicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,19,21H,2-3,6-7,12-18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9- |
Clave InChI |
PDNHDUWAXCDVOP-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC(CC/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O |
SMILES canónico |
CCCCCC(CCC=CCC=CCC=CCCCC(=O)O)O |
Sinónimos |
15-HEIA 15-hydroxy-5,8,11-eicosatrienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



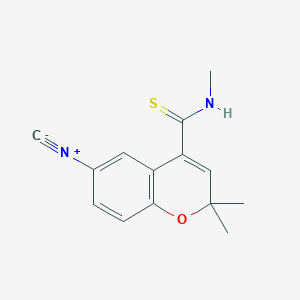
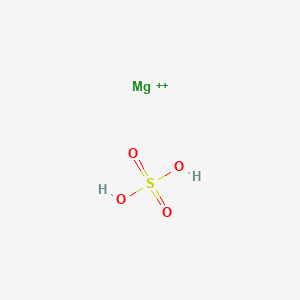
![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

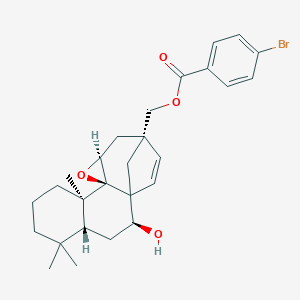

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

